molecular formula C13H8BrN B1601883 9-Bromoacridine CAS No. 4357-57-7

9-Bromoacridine

Cat. No.: B1601883
CAS No.: 4357-57-7
M. Wt: 258.11 g/mol
InChI Key: NNTFCRCMYKVMPU-UHFFFAOYSA-N
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Description

9-Bromoacridine is a chemical compound with the molecular formula C13H8BrN and a molecular weight of 258.11 g/mol . It is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromoacridine typically involves the bromination of acridine or its derivatives. One common method is the reaction of 9(10H)-acridone with phosphorus tribromide (PBr3) . The reaction is carried out at 110°C for 24 hours under an inert atmosphere . The crude product is then extracted and purified to obtain this compound as a yellow solid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 9-Bromoacridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The acridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 9-substituted acridine derivatives, while oxidation can produce acridone derivatives .

Scientific Research Applications

9-Bromoacridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromoacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the function of enzymes such as topoisomerases, which are essential for DNA replication and transcription. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 9-Chloroacridine
  • 9-Methylacridine
  • Acridine Orange

Comparison:

Properties

IUPAC Name

9-bromoacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFCRCMYKVMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575199
Record name 9-Bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4357-57-7
Record name 9-Bromoacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4357-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromoacridine
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URL https://comptox.epa.gov/dashboard/DTXSID70575199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromoacridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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